Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Brand Name: Vulcanchem
CAS No.: 273207-58-2
VCID: VC2662033
InChI: InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11+
SMILES: CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol

CAS No.: 273207-58-2

Cat. No.: VC2662033

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol - 273207-58-2

Specification

CAS No. 273207-58-2
Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl (1S,5R)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11+
Standard InChI Key WPHYDBXMMSEFTR-FGWVZKOKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CO
SMILES CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO

Introduction

Chemical Structure and Properties

Molecular Features and Identification

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is a bicyclic compound featuring a nitrogen atom within the 8-azabicyclo[3.2.1]octane scaffold, which forms the core structure of tropane alkaloids . The compound has a molecular formula of C13H23NO3 and a molecular weight of 241.33 g/mol . Its unique structure is characterized by the hydroxymethyl group at the 3-position in the exo configuration, and the nitrogen at position 8 protected by a tert-butyloxycarbonyl (Boc) group . This structural arrangement is crucial for its chemical reactivity and applications in various chemical transformations.

The compound is identified by several registry numbers and systematic names in chemical databases. The primary CAS registry number is 273207-58-2, with alternative identifiers including 273376-39-9 . The IUPAC name for this compound is tert-butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, although it is commonly referred to in shortened forms in scientific literature and commercial listings .

Physical and Chemical Properties

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol typically appears as an off-white solid and is stable under standard laboratory storage conditions at room temperature . The physical properties of this compound are influenced by its bicyclic structure and functional groups, which determine its solubility, melting point, and other characteristics. The compound's structural features contribute to its chemical behavior, including its reactivity in various transformations.

The InChI key for the compound is WPHYDBXMMSEFTR-RTCCRHLQSA-N, providing a standardized digital representation of its chemical structure that enables computational analysis and database searches . The three-dimensional configuration of the molecule plays a significant role in its interactions with biological systems and its utility in medicinal chemistry applications.

PropertyDescription
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
CAS Number273207-58-2
Physical AppearanceOff-white solid
Storage ConditionsRoom temperature
Purity (Commercial)≥97%
StereochemistryExo configuration at position 3
IUPAC Nametert-butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
InChI KeyWPHYDBXMMSEFTR-RTCCRHLQSA-N

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which presents significant challenges in establishing the correct stereochemistry at various centers of the molecule . This complex bicyclic structure requires careful consideration of reaction conditions and starting materials to achieve the desired stereocontrol. One common approach is the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information .

Research in this area has focused on developing efficient methods for constructing this scaffold with high stereoselectivity. According to a review in the Royal Society of Chemistry publications, most approaches rely on the enantioselective construction of an acyclic precursor, followed by cyclization to form the bicyclic structure . Alternative methodologies involve direct stereochemical control during the formation of the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives . These synthetic strategies reflect the importance of stereochemical control in preparing compounds with the correct three-dimensional arrangement of atoms.

Key Starting Materials and Intermediates

The synthesis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol typically utilizes several key starting materials and proceeds through important intermediates. According to chemical database entries, raw materials for this synthesis include 8-azabicyclo[3.2.1]octane-3-methanol, 8-(phenylmethyl)-, (3-endo)-, (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylmethanol, N-Boc-nortropinone, and di-tert-butyl dicarbonate . The synthetic pathway often involves protection of the nitrogen atom with a Boc group, functionalization at the 3-position, and manipulation of stereochemistry to achieve the desired exo configuration.

The preparation typically involves steps to establish the bicyclic framework and introduce the hydroxymethyl group at the 3-position with the correct stereochemistry. For research requiring larger quantities, multiple synthetic routes have been developed to optimize yield and stereoselectivity. Commercial sources typically offer the compound with a purity of at least 97%, suggesting well-established purification methods following synthesis .

Table 2 summarizes key intermediates and reagents used in the synthesis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol:

Starting Materials/IntermediatesRole in Synthesis
(1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylmethanolPrecursor requiring N-protection
N-Boc-NortropinoneKey intermediate for functionalization at position 3
Di-tert-butyl dicarbonateReagent for N-Boc protection
exo-8-Boc-8-azabicyclo[3.2.1]octane-3-MethanolTarget compound
8-Azabicyclo[3.2.1]octane-3-methanol hydrochlorideAlternative form with free amine as hydrochloride salt

Chemical Reactions and Transformations

Oxidation and Reduction Pathways

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol undergoes various oxidation reactions at the hydroxymethyl group, transforming it into aldehydes or carboxylic acids depending on the oxidizing agents employed. Common oxidizing agents include potassium permanganate and chromium trioxide, which can selectively target the primary alcohol while leaving other functional groups intact. These oxidation reactions are valuable for introducing different functionalities at the 3-position, enabling the creation of derivative compounds with diverse properties.

Reduction reactions of functionalized derivatives of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol typically involve reagents such as lithium aluminum hydride or sodium borohydride. These reactions allow for the manipulation of functional groups at the 3-position, enabling the synthesis of various analogs with modified properties. The bicyclic structure influences the stereoselectivity of these reductions, often leading to preferential formation of specific isomers based on the approach of the reducing agent from the less hindered face of the molecule.

Substitution and Functional Group Transformations

Reaction TypeReagentsProductsApplications
OxidationKMnO4, CrO3Aldehydes, carboxylic acidsSynthesis of complex molecules
ReductionLiAlH4, NaBH4Reduced derivativesPreparation of analogs
SubstitutionAlkyl halides, sulfonatesEthers, amines, thioethersIntroduction of diverse functional groups
Boc DeprotectionTFA, HClFree amine (as salt)Access to the 8-position for further modifications

Applications in Scientific Research

Role in Medicinal Chemistry and Drug Discovery

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol plays a significant role in medicinal chemistry and drug discovery due to its structural similarity to tropane alkaloids, which include pharmacologically important compounds like cocaine, atropine, and scopolamine . The bicyclic structure provides a rigid scaffold that is valuable for creating molecules with specific three-dimensional arrangements, which is crucial for targeted interactions with biological receptors and enzymes. The compound's well-defined stereochemistry allows medicinal chemists to explore structure-activity relationships with precision, helping to identify the optimal spatial arrangement of functional groups for desired biological activities.

Research has highlighted the potential of compounds derived from this scaffold in treating various neurological and psychiatric conditions. For instance, in vitro studies have demonstrated that compounds within this class exhibit monoamine reuptake inhibition, suggesting potential applications for mood disorders such as depression and anxiety. Additionally, some derivatives have shown promise as mu-opioid receptor antagonists, which could be beneficial in treating opioid-induced side effects without compromising analgesic efficacy.

Synthetic Building Block Applications

As a synthetic building block, Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol offers several advantages for constructing complex molecules. The compound has been categorized as a protein degrader building block, indicating its potential use in targeted protein degradation strategies—an emerging approach in drug discovery that aims to direct cellular machinery to eliminate disease-causing proteins . This application leverages the compound's unique structural features to create molecules that can selectively bind to specific proteins and facilitate their degradation.

The 8-azabicyclo[3.2.1]octane scaffold serves as a key intermediate in the synthesis of tropane alkaloids and related compounds with diverse pharmacological profiles . Chemists have utilized this scaffold to develop libraries of analogs with variations at different positions, enabling systematic exploration of structure-activity relationships. The hydroxymethyl group at the 3-position provides a convenient handle for introducing diverse functionalities, while the Boc-protected nitrogen can be selectively deprotected and further functionalized to access a wide range of derivatives.

Biological Activity Studies

Research into the biological activities of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol and its derivatives has revealed several potential therapeutic applications. Studies have shown that compounds with this scaffold can interact with various molecular targets in the central nervous system, including neurotransmitter transporters and receptors . The exo configuration of the hydroxymethyl group at the 3-position has been found to influence binding to these targets, often resulting in different activity profiles compared to the corresponding endo isomers.

Comparative studies between 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane derivatives have highlighted the importance of nitrogen position in determining biological activity . The 2-azabicyclo[3.2.1]octane scaffold, structurally related but with the nitrogen atom at position 2, has shown significant potential in drug discovery with applications including cytotoxic activity against various tumor cell lines such as glioblastoma, medulloblastoma, and hepatocellular carcinoma . These findings illustrate how subtle structural variations in these bicyclic scaffolds can lead to diverse biological activities.

Table 4 summarizes key applications of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol in scientific research:

Application AreaSpecific UsesRelevance
Medicinal ChemistryDevelopment of CNS-active compoundsStructural similarity to tropane alkaloids
Drug DiscoveryMonoamine reuptake inhibitors, opioid receptor modulatorsPotential treatments for neurological disorders
Protein DegradationBuilding blocks for targeted protein degradersEmerging therapeutic approach
Synthetic ChemistryIntermediate in total synthesisConstruction of complex alkaloids
Structure-Activity StudiesTemplate for analog developmentUnderstanding molecular requirements for activity

Comparison with Related Compounds

Structural Analogs and Isomers

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol has several important structural analogs and isomers that differ in the configuration of substituents or the position of functional groups. A key structural isomer is endo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol (CAS: 273376-39-9), which features the hydroxymethyl group in the endo configuration rather than the exo position . This stereochemical difference significantly affects the compound's reactivity and biological properties due to the different spatial orientation of the hydroxymethyl group.

Another related compound is exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane (CAS: 455267-38-6), which contains a Boc-protected aminomethyl group at the 3-position instead of a hydroxymethyl group . This structural variation changes the hydrogen bonding capabilities and introduces an additional nitrogen atom that can participate in various interactions. The different functional group at the 3-position leads to altered chemical reactivity and potentially different biological activity profiles.

Additionally, 8-azabicyclo[3.2.1]octane-3-methanol hydrochloride (CAS: 1389264-20-3) represents the deprotected form of the compound, with the nitrogen at position 8 as a free amine in the form of a hydrochloride salt . The absence of the Boc protecting group makes the nitrogen more reactive as a nucleophile and changes the solubility properties of the compound, making it more suitable for certain applications, particularly in aqueous systems.

Differential Reactivity Patterns

The presence of the Boc protecting group on the nitrogen atom at position 8 significantly alters the reactivity compared to compounds with free amines or differently protected nitrogens. The Boc group reduces the nucleophilicity of the nitrogen atom and provides steric hindrance, directing reactions toward other functional groups in the molecule. In contrast, the hydrochloride salt form with a free amine exhibits enhanced nucleophilicity at the nitrogen position, enabling different transformation pathways.

When comparing the reactivity of 8-azabicyclo[3.2.1]octane derivatives with 2-azabicyclo[3.2.1]octane analogs, significant differences are observed due to the altered electronic environment around the nitrogen atom and the different geometric constraints imposed by the bicyclic system . These differences manifest in various chemical transformations, including oxidation reactions, nucleophilic substitutions, and cycloadditions, leading to diverse synthetic applications for each scaffold.

Table 5 compares Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol with its key structural analogs:

CompoundKey Structural FeatureDifferential PropertiesApplications
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanolExo hydroxymethyl, Boc-protected N at position 8Accessible hydroxymethyl group, controlled N reactivityMedicinal chemistry, synthetic building block
Endo-8-boc-8-azabicyclo[3.2.1]octane-3-methanolEndo hydroxymethyl, Boc-protected N at position 8Less accessible hydroxymethyl, different spatial orientationAlternative scaffold with distinct binding properties
Exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octaneBoc-aminomethyl at position 3, free N at position 8Different H-bonding profile, additional N functionalityExtended SAR studies, alternative binding interactions
8-Azabicyclo[3.2.1]octane-3-methanol hydrochlorideFree amine as HCl salt, hydroxymethyl at position 3Enhanced water solubility, nucleophilic nitrogenAqueous-based reactions, different pharmacokinetics
8-Azabicyclo[3.2.1]octane,3-methoxy-8-methyl, exo-Methoxy at position 3, N-methyl at position 8Different H-bonding capabilities, permanent N protectionAlternative pharmacological profile, metabolic stability

Current Research and Future Directions

Recent Advances in Synthesis Methodology

Recent research has made significant advances in the synthesis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol and related compounds, focusing on improving stereoselectivity, yield, and scalability. A notable development in this field is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which has been the subject of extensive investigation by multiple research groups worldwide . These advances have enabled more efficient preparation of the compound and its derivatives, expanding their accessibility for various research applications.

The development of these methodologies has important implications for medicinal chemistry and drug discovery, as they enable the preparation of diverse libraries of analogs with well-defined stereochemistry. This stereochemical precision is crucial for understanding structure-activity relationships and optimizing compounds for specific biological targets.

Emerging Applications in Drug Discovery

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is finding emerging applications in drug discovery, particularly in the development of compounds targeting the central nervous system. The compound's classification as a protein degrader building block highlights its potential in the growing field of targeted protein degradation, which represents a paradigm shift in drug discovery approaches . By incorporating this scaffold into molecular structures designed to recruit specific proteins to the cellular degradation machinery, researchers aim to develop new therapeutic strategies for diseases driven by protein dysfunction.

Recent studies have also explored the potential of compounds derived from this scaffold in treating various conditions, leveraging their structural similarity to biologically active alkaloids . The medicinal and biological effects of azabicyclo[3.2.1]octane derivatives appear to derive from their structural resemblance to bioactive compounds such as nicotine, cocaine, and morphine, while the bicyclic backbone provides additional rigidity to the molecular structure—a feature valued in medicinal chemistry for enhancing binding specificity and reducing conformational entropy penalties .

As research in this area continues to advance, the potential applications of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol in drug discovery are likely to expand, offering new opportunities for developing treatments for challenging medical conditions.

Future Research Opportunities

Future research involving Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol presents numerous opportunities for advancing our understanding of this compound and expanding its applications. Continued investigation into the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold will likely yield more efficient synthetic routes, making the compound and its derivatives more accessible for research and development . Additionally, exploration of novel functionalization methods at various positions of the scaffold could generate libraries of compounds with diverse properties for biological screening.

In the field of medicinal chemistry, further investigation of structure-activity relationships using this scaffold could uncover new lead compounds for drug development. By systematically varying substituents and studying their effects on biological activity, researchers can optimize compounds for specific therapeutic targets. The rigid bicyclic structure provides an excellent template for designing molecules with precise three-dimensional arrangements of functional groups, a valuable feature for achieving selectivity in biological interactions.

Computational approaches represent another promising direction for future research, using molecular modeling and simulation to predict the properties and activities of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol derivatives. These methods can accelerate the discovery process by identifying promising candidates for synthesis and testing, reducing the need for exhaustive experimental screening.

Table 6 summarizes current research trends and future directions:

Research AreaCurrent StatusFuture Opportunities
Synthetic MethodologyEnantioselective approaches for scaffold constructionMore efficient and scalable methods, green chemistry approaches
Medicinal ChemistryStructure-activity relationship studies for CNS targetsExpanded target scope, improved selectivity profiles
Protein DegradationExploratory incorporation into degrader moleculesOptimized degraders for specific disease targets
Computational DesignInitial modeling of binding interactionsAI-driven design of novel derivatives with predicted activities
Biological EvaluationIn vitro assessment of select derivativesExpanded in vivo studies, mechanistic investigations

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